ent-阿托伐他汀
描述
Ent-Atorvastatin, also known as (3S,5S)-atorvastatin, is the enantiomer of atorvastatin, a widely used lipid-lowering agent. Atorvastatin is a member of the statin class of medications, which are primarily used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Ent-Atorvastatin, however, is an impurity and inactive enantiomer of atorvastatin .
科学研究应用
Ent-Atorvastatin has several scientific research applications, including:
Biology: Research on ent-atorvastatin helps in understanding the stereochemistry and enantiomeric purity of pharmaceutical compounds.
Medicine: Although ent-atorvastatin itself is inactive, studying its properties can provide insights into the pharmacokinetics and pharmacodynamics of atorvastatin.
Industry: It is used in the quality control and validation processes during the manufacturing of atorvastatin.
作用机制
Target of Action
The primary target of ent-Atorvastatin is the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the cholesterol biosynthetic pathway . By inhibiting this enzyme, ent-Atorvastatin reduces the production of cholesterol in the liver .
Mode of Action
ent-Atorvastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where most of the body’s cholesterol is produced .
Biochemical Pathways
These intermediates, such as farnesylpyrophosphate and geranylgeranylpyrophosphate, are essential for the posttranslational modification of several proteins involved in important intracellular signaling pathways .
Pharmacokinetics
The pharmacokinetics of ent-Atorvastatin involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, ent-Atorvastatin is absorbed and primarily acts in the liver . It undergoes extensive first-pass metabolism in the liver, the primary site of action and where it is synthesized . The details of its ADME properties and their impact on bioavailability are complex and can be influenced by various factors .
Result of Action
The inhibition of HMG-CoA reductase by ent-Atorvastatin results in decreased cholesterol synthesis, leading to a compensatory increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream . This results in lowered LDL cholesterol levels, which is beneficial in the management of hypercholesterolemia . Additionally, ent-Atorvastatin has been shown to modulate DNA damage repair in certain cell types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ent-Atorvastatin. For instance, certain types of viruses have the potency to mutate known DNA sequences, which can influence the disease prevalence and progression . Furthermore, the effect of ent-Atorvastatin can be influenced by other medications the patient is taking, as well as by the patient’s diet and lifestyle .
准备方法
Synthetic Routes and Reaction Conditions: One prominent method is the Paal-Knorr synthesis, which involves the condensation of a diketone with an amine . The process typically includes:
Ketal Deprotection: This step involves the removal of the ketal protecting group to yield the free ketone.
Ester Hydrolysis and Counter-ion Exchange: The ester is hydrolyzed, and the resulting product undergoes counter-ion exchange to form the calcium salt of atorvastatin.
Industrial Production Methods: On an industrial scale, the production of atorvastatin calcium involves high-yielding synthesis methods that ensure product purity exceeding 99.5%. Key improvements in the process include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate the pure atorvastatin calcium .
化学反应分析
Types of Reactions: Ent-Atorvastatin, like its active counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halide ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of atorvastatin can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
相似化合物的比较
- Lovastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Simvastatin
Comparison: While all statins share a common mechanism of action by inhibiting hydroxymethylglutaryl-coenzyme A reductase, they differ in their chemical structures and pharmacokinetic properties . Atorvastatin is known for its high potency and long half-life, making it effective in lowering low-density lipoprotein cholesterol levels. Ent-atorvastatin, being the inactive enantiomer, does not exhibit the lipid-lowering effects of atorvastatin but is crucial in ensuring the enantiomeric purity of the active drug .
属性
IUPAC Name |
(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUURHRXDUEBC-SVBPBHIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
134523-03-8 (calcium salt) | |
Record name | Atorvastatin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
558.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110862-48-1, 501121-34-2 | |
Record name | Atorvastatin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ent-Atorvastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501121342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENT-ATORVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H272PQ8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ATORVASTATIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36TN91XZ0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。